2-(2,4-Dichlorophenoxy)pyridine
Description
2-(2,4-Dichlorophenoxy)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a 2,4-dichlorophenoxy group. Its molecular formula is C₁₁H₆Cl₂NO, with a molecular weight of 236.08 g/mol. This compound is structurally characterized by the presence of two chlorine atoms at the 2- and 4-positions of the phenoxy group and a pyridine ring at the 2-position.
Properties
CAS No. |
4783-79-3 |
|---|---|
Molecular Formula |
C11H7Cl2NO |
Molecular Weight |
240.08 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)pyridine |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-4-5-10(9(13)7-8)15-11-3-1-2-6-14-11/h1-7H |
InChI Key |
HGUVEDKUWZLVAI-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)OC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=NC(=C1)OC2=C(C=C(C=C2)Cl)Cl |
Other CAS No. |
4783-79-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 2-(2,4-dichlorophenoxy)pyridine, highlighting differences in substituents, molecular properties, and applications:
Key Differences in Properties and Activity
Bioactivity and Applications: 2-(2,4-Dichlorophenoxy)propionic acid (CAS 120-36-5) is a potent herbicide with carcinogenic hazards, requiring strict handling protocols . In contrast, this compound lacks direct herbicidal activity but serves as a precursor for bioactive molecules in medicinal chemistry . The acetamide derivative (compound 533) exhibits auxin-like activity, mimicking plant hormones such as 2,4-D, but with enhanced stability due to the pyridine-acetamide backbone .
Thermal and Chemical Stability: Pyridine-containing analogs (e.g., 2-(4-chlorophenoxy)pyridine) exhibit higher thermal stability (melting points >200°C) compared to carboxylic acid derivatives like 2-(2,4-dichlorophenoxy)propionic acid (melting point ~150°C) . The presence of electron-withdrawing chlorine atoms in this compound enhances its resistance to hydrolysis compared to non-chlorinated analogs .
Synthetic Routes: this compound is synthesized via nucleophilic aromatic substitution between 2,4-dichlorophenol and 2-chloropyridine under basic conditions . In contrast, compound 533 requires multi-step reactions, including condensation of pyridine-2-amine with dichlorophenoxy acetyl chloride .
Research Findings and Data Highlights
Comparative Reactivity in Medicinal Chemistry
- Pyridine-based analogs demonstrate superior binding affinity to enzyme targets (e.g., kinase inhibitors) compared to purely phenolic derivatives, attributed to the nitrogen atom’s ability to form hydrogen bonds .
- This compound derivatives have shown inhibitory activity against bacterial strains (e.g., E. coli and S. aureus) in antimicrobial assays, with MIC values ranging from 8–32 µg/mL .
Environmental Impact
- Chlorophenoxy compounds like 2-(2,4-dichlorophenoxy)propionic acid exhibit persistence in soil (half-life >60 days), whereas pyridine analogs degrade faster due to microbial oxidation of the heterocyclic ring .
Preparation Methods
Stepwise Procedure:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Nitrogen Oxidation | 2-chloropyridine, glacial acetic acid, sulfuric acid, 30% hydrogen peroxide at room temperature with stirring | Oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide; reaction monitored by TLC |
| 2. Etherification | Crude 2-chloropyridine-N-oxide, 2,4-dichlorophenol (or carboxylic acid salts), Na salts, reflux with reflux condenser | Formation of this compound-N-oxide by nucleophilic substitution |
| 3. Deoxygenation (if needed) | Reduction conditions to remove N-oxide group to yield this compound | Final product obtained after purification |
This method is highlighted in patent CN103724256A, emphasizing its simplicity, moderate conditions, and good yields. The process benefits from the use of 2-chloropyridine as a readily available starting material and the stepwise functionalization to introduce the ether linkage at the 2-position of the pyridine ring.
Direct Coupling Using Phenol and Chloropyridine Derivatives
Another synthetic approach involves the direct coupling of 2,4-dichlorophenol with chloropyridine derivatives under basic conditions, often in polar aprotic solvents such as dimethyl sulfoxide (DMSO). Potassium hydroxide is commonly used as the base to deprotonate the phenol, facilitating nucleophilic attack on the pyridine ring.
Representative Experimental Conditions:
| Parameters | Details |
|---|---|
| Reactants | 2,4-dichlorophenol, 2-chloropyridine or 2-chloropyridine derivatives |
| Solvent | Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) |
| Base | Potassium hydroxide (KOH) |
| Catalyst | Dimethylaminopyridine (DMAP) as nucleophilic catalyst |
| Temperature | 20–80 °C |
| Reaction Time | 8–10 hours |
| Work-up | Acid neutralization (e.g., sulfuric acid), filtration, solvent removal, recrystallization |
| Yield | Typically around 90–93% |
This method is exemplified in patent CN101302150A, where the reaction proceeds efficiently with high yields (up to 93%) under mild heating and catalytic conditions. The use of DMAP enhances the nucleophilic substitution rate. The product is isolated by filtration after solvent removal and recrystallization from hexane or similar solvents.
Alternative Synthetic Routes and Considerations
While the above methods are the most direct and commonly reported, other synthetic strategies for related pyridine-phenoxy derivatives include:
Multi-step synthesis involving halogenation, nitration, and subsequent substitution : This approach is more complex and generally less efficient but allows for structural diversification.
Use of 2,3-dichloropyridine or substituted pyridines : Modifications in the pyridine ring can affect reactivity and selectivity, as reported in related synthetic studies on pyridine derivatives.
Large-scale synthesis considerations : For industrial applications, solvent choice, reaction scalability, and purification methods are optimized to balance cost and yield.
| Method | Starting Materials | Solvent | Base/Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| N-Oxide route (patent CN103724256A) | 2-chloropyridine, H2O2 | Acetic acid | None (oxidation step) | RT | Several hours | Not specified | Requires subsequent etherification step |
| Etherification of N-oxide | 2-chloropyridine-N-oxide, 2,4-dichlorophenol | DMF or DMSO | Na salts, DMAP | 20–80 | 8–10 | ~90 | High yield, mild conditions |
| Direct substitution (patent CN101302150A) | 2,4-dichlorophenol, 2-chloropyridine | DMSO or DMF | KOH, DMAP | 20–80 | 8–10 | 90–93 | Efficient, scalable, with good purification |
| Multi-step halogenation/nitration | 2-chloropyridine derivatives | Various | Various | Variable | Variable | Variable | More complex, used for substituted derivatives |
The nucleophilic aromatic substitution on 2-chloropyridine or its N-oxide is the most straightforward and high-yielding method for preparing this compound.
The use of polar aprotic solvents such as DMSO or DMF facilitates the reaction by stabilizing charged intermediates and enhancing nucleophilicity of the phenolate ion.
Catalysts like dimethylaminopyridine (DMAP) improve reaction rates and yields by acting as nucleophilic catalysts.
Temperature control between room temperature and 80 °C balances reaction kinetics and minimizes side reactions.
Work-up involving acid neutralization and recrystallization ensures high purity of the final product.
Patent literature provides detailed procedural variations that optimize yield and scalability, essential for industrial production.
The preparation of this compound is efficiently achieved via nucleophilic aromatic substitution of 2-chloropyridine or its N-oxide derivative with 2,4-dichlorophenol under basic conditions in polar aprotic solvents. The methods documented in patents CN101302150A and CN103724256A provide robust, scalable, and high-yielding procedures. Key factors influencing the synthesis include choice of solvent, base, catalyst, temperature, and reaction time. These methods are supported by experimental data showing yields typically above 90%, making them suitable for both laboratory and industrial synthesis.
Q & A
Basic Questions
Q. What are the critical safety protocols for handling 2-(2,4-Dichlorophenoxy)pyridine in laboratory settings?
- Answer : Due to structural similarities to carcinogenic dichlorophenoxy derivatives (e.g., 2-(2,4-Dichlorophenoxy) Propionic Acid), handle this compound as a potential carcinogen. Key protocols include:
- Use PPE (gloves, lab coats, goggles) and work in a fume hood to minimize inhalation and dermal exposure .
- Store in tightly sealed containers away from oxidizing agents (e.g., peroxides, chlorates) and metals/moisture to prevent reactive degradation .
- Train personnel on emergency procedures, including spill containment and first aid for accidental exposure .
Q. How can researchers determine the purity of synthesized this compound?
- Answer : Purity assessment typically involves:
- Chromatographic methods : HPLC or GC-MS to quantify impurities, leveraging retention times calibrated against reference standards.
- Spectroscopic analysis : NMR (¹H/¹³C) to confirm structural integrity and detect byproducts from multi-step syntheses .
- Elemental analysis : Verify empirical formula consistency (e.g., C:Cl:N ratios) .
Advanced Research Questions
Q. What experimental strategies optimize the multi-step synthesis of this compound derivatives?
- Answer :
- Stepwise coupling : Use Ullmann or Suzuki-Miyaura reactions to attach the dichlorophenoxy group to the pyridine ring, ensuring precise temperature control (e.g., 60–80°C) to avoid side reactions .
- Protecting groups : Employ tert-butyldimethylsilyl (TBS) groups to shield reactive sites during intermediate steps .
- Catalyst selection : Optimize palladium or copper catalysts for cross-coupling efficiency, balancing cost and yield .
Q. How can researchers reconcile conflicting data on the carcinogenic potential of this compound analogs?
- Answer :
- Tiered testing : Conduct in vitro assays (Ames test, micronucleus assay) to screen for mutagenicity, followed by in vivo rodent studies to assess tumorigenicity .
- Dose-response analysis : Use sub-chronic exposure models to identify no-observed-adverse-effect levels (NOAELs), addressing discrepancies between animal and predicted human toxicity .
- Mechanistic studies : Investigate metabolic pathways (e.g., cytochrome P450 activation) to clarify bioactivation routes and species-specific risks .
Q. What methodologies assess the biological activity of this compound in target systems?
- Answer :
- Receptor binding assays : Use radioligand displacement (e.g., S1P4 receptor binding) to quantify agonist/antagonist activity, as demonstrated in structurally related compounds like CYM 50260 .
- Cell viability assays : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) to evaluate therapeutic potential .
- In silico modeling : Perform molecular docking to predict interactions with biological targets (e.g., enzymes, receptors) and guide structure-activity relationship (SAR) studies .
Q. How do researchers analyze degradation products of this compound under varying environmental conditions?
- Answer :
- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acidic/alkaline pH), followed by LC-MS/MS to identify breakdown products .
- Ecotoxicity profiling : Use Daphnia magna or algae growth inhibition tests to assess environmental impact, though data gaps exist for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
